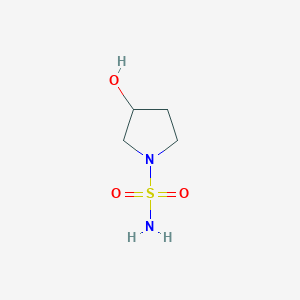

3-hydroxypyrrolidine-1-sulfonamide

Description

Properties

Molecular Formula |

C4H10N2O3S |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

3-hydroxypyrrolidine-1-sulfonamide |

InChI |

InChI=1S/C4H10N2O3S/c5-10(8,9)6-2-1-4(7)3-6/h4,7H,1-3H2,(H2,5,8,9) |

InChI Key |

JBOHPVPRGQWUQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxypyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with sulfonyl chloride in the presence of a base. The hydroxyl group can be introduced through subsequent hydroxylation reactions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxypyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or potassium tert-butoxide

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Biological Activities

3-Hydroxypyrrolidine-1-sulfonamide has shown promise in several biological applications:

- Antimicrobial Activity: Research indicates that sulfonamide-containing compounds often exhibit significant antibacterial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains, demonstrating potential as antimicrobial agents .

- Anticancer Properties: Compounds with sulfonamide groups are known to interact with specific targets in cancer cells. Studies have reported that certain derivatives exhibit cytotoxic effects on tumor cell lines, suggesting their potential as anticancer agents . For example, novel pyrrolidine derivatives have shown improved activity compared to standard treatments like tamoxifen .

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, including carbonic anhydrases and cyclooxygenases. This inhibition can lead to therapeutic effects in conditions such as glaucoma and inflammatory diseases .

Therapeutic Potential

The therapeutic applications of this compound extend to several areas:

- Antimalarial Agents: Recent studies have explored the use of sulfonamide derivatives in the treatment of malaria. Certain compounds have shown promising antimalarial activity against Plasmodium falciparum, highlighting their potential role in developing new treatments for this disease .

- Dual Inhibitors for Cancer Therapy: The compound has been investigated as a dual inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This dual inhibition strategy is significant for enhancing the efficacy of cancer therapies by addressing multiple pathways involved in tumor growth .

Case Studies and Research Findings

Several studies illustrate the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 3-hydroxypyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antibacterial effects by preventing the synthesis of essential nucleotides in bacteria .

Comparison with Similar Compounds

Key Observations :

- The azepanone derivative (3-[(dimethylsulfamoyl)amino]azepan-2-one) has a larger ring size, which may alter binding affinity in enzyme-active sites due to conformational flexibility .

Table 1: Comparative Properties

| Property | This compound | (3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine |

|---|---|---|

| Solubility (H₂O) | High (predicted) | Low (hydrophobic benzenesulfonyl group) |

| pKa | ~9.5 (sulfonamide NH) | ~10.1 (amine NH) |

| Enzyme Inhibition | Moderate carbonic anhydrase IC₅₀ | Stronger protease inhibition |

Research Findings :

- The hydroxyl group in this compound facilitates hydrogen bonding with catalytic zinc in carbonic anhydrase isoforms, contributing to IC₅₀ values in the micromolar range .

- (3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine exhibits higher lipophilicity, enabling better blood-brain barrier penetration but reduced renal clearance .

Substituent Effects on Activity

- Hydroxyl vs. Benzenesulfonyl : The polar 3-OH group improves solubility but may reduce membrane permeability. In contrast, the aromatic benzenesulfonyl group enhances hydrophobic interactions with protein pockets, increasing binding affinity for proteases .

- Ring Size: Pyrrolidine (5-membered) derivatives generally exhibit better metabolic stability than azepanone (7-membered) analogs, which are prone to ring-opening reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxypyrrolidine-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 3-hydroxypyrrolidine using sulfonyl chlorides under basic conditions. For example, highlights the use of sulfonyl chlorides with amines in the presence of catalytic bases like 3-picoline or 3,5-lutidine to optimize reaction efficiency . Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and inert atmospheres to minimize side reactions. Yield improvements (up to 85%) are achievable via iterative solvent screening (e.g., THF, DCM) and purification by recrystallization.

Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?

- Methodological Answer : Combine X-ray diffraction (XRD) for crystal structure elucidation (e.g., used Hirshfeld surface analysis to map non-covalent interactions) and NMR spectroscopy (¹H/¹³C) to verify stereochemistry . For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, as outlined in pharmaceutical impurity standards ( ), using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous pyrrolidine derivatives ( ), this compound likely carries Xi (Irritant) hazard codes. Mandatory precautions include:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- First Aid : Immediate eye rinsing (15+ minutes with saline) and skin decontamination (soap/water) per protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Computational studies (e.g., DFT calculations) can model the electron-withdrawing effect of the sulfonamide group, which polarizes the pyrrolidine ring and enhances nucleophilicity at the hydroxyl-bearing carbon. ’s analysis of sulfonamide derivatives suggests that steric hindrance from the sulfonyl group may influence regioselectivity in cross-coupling reactions . Validate hypotheses via kinetic isotope effects (KIEs) and Hammett plots using substituted analogs.

Q. How can contradictory data on the compound’s solubility and stability be resolved in formulation studies?

- Methodological Answer : Address discrepancies by:

- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions).

- Accelerated Stability Testing : Conduct thermal (40–60°C) and photolytic (ICH Q1B) studies with HPLC monitoring ( ) to track degradation pathways (e.g., sulfonamide hydrolysis) .

- pH Profiling : Assess stability across pH 2–10 to identify degradation-prone conditions (e.g., acidic hydrolysis of the sulfonamide group).

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Impurities like unreacted sulfonyl chlorides or hydroxylated byproducts require LC-MS/MS for low-level detection (LOQ < 0.1%). ’s impurity standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) highlight the need for orthogonal methods (e.g., ion-pair chromatography) to resolve co-eluting species . Use isotope dilution assays for quantification accuracy.

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) can produce stereoisomers for comparative bioactivity assays. ’s molecular docking studies on sulfonamide derivatives demonstrate that stereochemistry affects binding affinity to enzyme active sites (e.g., VEGFR2 inhibition) . Validate via kinetic assays (Km, Vmax) and X-ray co-crystallography of enzyme-inhibitor complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.